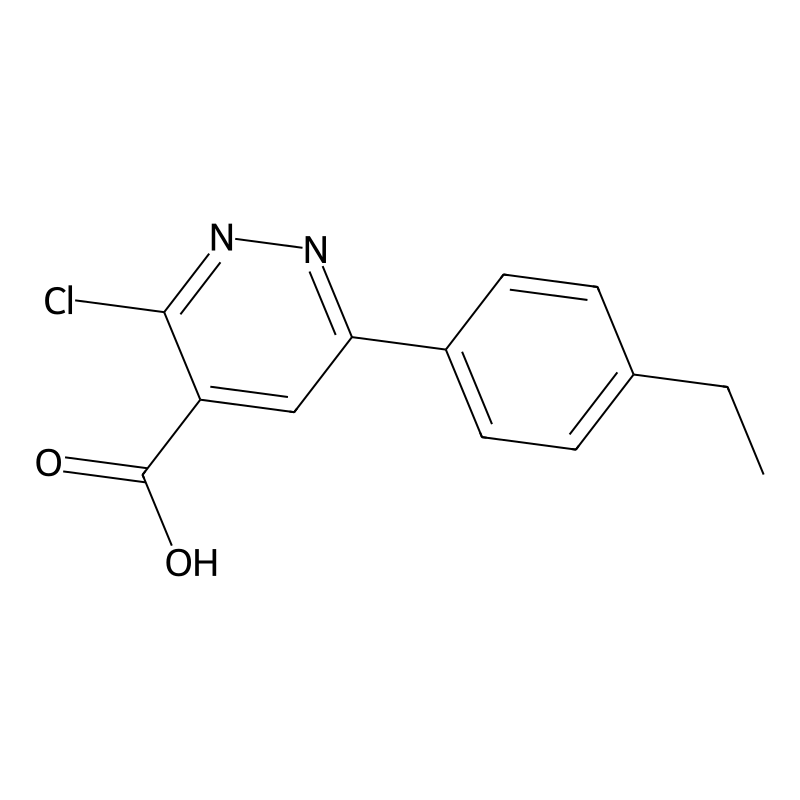

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid is an organic compound characterized by its pyridazine ring structure, which is substituted with a chloro group and a 4-ethylphenyl moiety. Its molecular formula is C12H12ClN3O2, and it features a carboxylic acid functional group at the fourth position of the pyridazine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

The chemical behavior of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid includes various types of reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under suitable conditions.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, leading to the formation of complex organic structures.

- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Research indicates that 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid exhibits potential biological activities. Preliminary studies suggest it may possess:

- Antimicrobial Properties: The compound has shown activity against various bacterial strains.

- Anticancer Activity: It may inhibit the proliferation of certain cancer cell lines, although specific mechanisms are still under investigation.

- Anti-inflammatory Effects: Similar compounds have been reported to influence inflammation pathways, suggesting potential therapeutic applications.

The synthesis of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid typically involves:

- Starting Materials: The synthesis begins with 3-chloropyridazine as a precursor.

- Reagents: The reaction generally employs a carboxylic acid derivative and a suitable coupling agent or base.

- Reaction Conditions: The reaction may be conducted under reflux conditions to facilitate the formation of the desired product.

A common synthetic route involves the use of coupling agents like palladium catalysts or other bases to promote the reaction between the pyridazine and ethyl-substituted phenyl compounds.

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid has several applications:

- Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.

- Material Science: The compound can serve as a building block for synthesizing novel materials with unique properties.

- Research Tool: It may be used in biochemical assays to study enzyme interactions or cellular responses.

Studies on 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid's interactions with biological molecules are crucial for understanding its mechanism of action. Research suggests that:

- It may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.

- Docking studies indicate binding affinity to various receptors, which could lead to altered signaling pathways in cells.

Several compounds share structural similarities with 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | Contains a methoxy group instead of ethyl | Different electronic properties due to methoxy group |

| 3-Chloro-6-(2,6-dichlorophenoxy)pyridazine | Substituted with dichlorophenoxy group | Increased lipophilicity and potential biological activity |

| 3-Chloro-6-(phenyl)pyridazine | Lacks additional substituents on the phenyl ring | Simpler structure may lead to different reactivity |

Uniqueness

The uniqueness of 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to similar compounds. This distinct substitution can lead to varied interactions with biological targets, making it valuable for specific applications in medicinal chemistry and related fields.